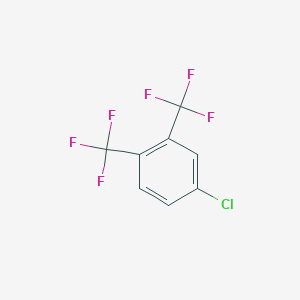

1,2-Bis(trifluorometil)-4-clorobenceno

Descripción general

Descripción

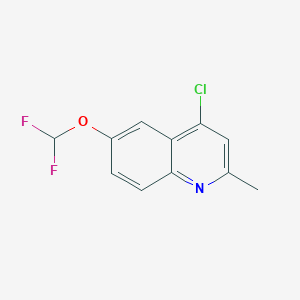

4-Chloro-1,2-bis-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H3ClF6 and its molecular weight is 248.55 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Chloro-1,2-bis-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1,2-bis-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Farmacéutica

1,2-Bis(trifluorometil)-4-clorobenceno: se utiliza en la síntesis de diversos compuestos farmacéuticos. El grupo trifluorometilo en el compuesto es particularmente significativo debido a su naturaleza lipofílica, que ayuda a cruzar las membranas biológicas, lo que mejora las propiedades farmacocinéticas de los fármacos .

Síntesis Agroquímica

Este compuesto sirve como intermedio en la creación de agroquímicos. Su estructura química es beneficiosa para desarrollar pesticidas y herbicidas, proporcionándoles la estabilidad y reactividad necesarias para una aplicación eficaz en el campo .

Ciencia de Materiales

En la ciencia de los materiales, This compound se utiliza para sintetizar materiales avanzados que requieren compuestos aromáticos fluorados específicos para mejorar sus propiedades, como la estabilidad térmica y la resistencia química .

Síntesis Orgánica

El compuesto es un intermedio clave en la síntesis orgánica, especialmente en reacciones que involucran la posición bencílica. Se utiliza en reacciones de bromación por radicales libres y sustitución nucleofílica, que son fundamentales para crear moléculas orgánicas complejas .

Catálisis

Debido a sus propiedades electrónicas únicas, This compound se utiliza en la catálisis para facilitar diversas reacciones químicas. Su papel en la mejora de la eficiencia de los catalizadores es crucial en los procesos químicos industriales .

Aplicaciones de Solventes

También se emplea como solvente, particularmente en formulaciones de pinturas y revestimientos. Sus propiedades como solvente son ventajosas debido a su capacidad para disolver una amplia gama de sustancias, lo que lo convierte en un componente versátil en aplicaciones industriales .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces .

Biochemical Pathways

It is plausible that the compound could influence a variety of biochemical processes due to its potential interactions with various enzymes and receptors .

Pharmacokinetics

The compound’s molecular weight (24855) and its lipophilic nature suggest that it may be well-absorbed and distributed throughout the body .

Result of Action

Similar compounds have been known to cause changes in cellular function and metabolism .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 4-Chloro-1,2-bis-(trifluoromethyl)benzene . For instance, the compound’s boiling point is 157-160 degrees Celsius , suggesting that it is stable under normal environmental conditions but may degrade at high temperatures.

Análisis Bioquímico

Biochemical Properties

4-Chloro-1,2-bis-(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of pyridazinone compounds, which are known to inhibit D-amino acid oxidase (DAAO) enzymes . The interaction between 4-Chloro-1,2-bis-(trifluoromethyl)benzene and DAAO enzymes is crucial for treating certain diseases, as DAAO inhibitors have therapeutic potential.

Cellular Effects

The effects of 4-Chloro-1,2-bis-(trifluoromethyl)benzene on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, 4-Chloro-1,2-bis-(trifluoromethyl)benzene can impact cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, 4-Chloro-1,2-bis-(trifluoromethyl)benzene exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to DAAO enzymes and inhibit their activity is a key aspect of its molecular mechanism . This inhibition results in the modulation of metabolic pathways and has therapeutic implications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-1,2-bis-(trifluoromethyl)benzene change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-1,2-bis-(trifluoromethyl)benzene remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function.

Dosage Effects in Animal Models

The effects of 4-Chloro-1,2-bis-(trifluoromethyl)benzene vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies on Sprague-Dawley rats have shown that varying doses of 4-Chloro-1,2-bis-(trifluoromethyl)benzene can result in different levels of enzyme inhibition and metabolic changes . High doses may cause toxicity and adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

4-Chloro-1,2-bis-(trifluoromethyl)benzene is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s interaction with DAAO enzymes is a key aspect of its metabolic pathway . This interaction affects metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of 4-Chloro-1,2-bis-(trifluoromethyl)benzene within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can impact its biological activity. Studies have shown that 4-Chloro-1,2-bis-(trifluoromethyl)benzene can accumulate in certain tissues, leading to localized effects.

Subcellular Localization

The subcellular localization of 4-Chloro-1,2-bis-(trifluoromethyl)benzene is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of 4-Chloro-1,2-bis-(trifluoromethyl)benzene is essential for elucidating its mechanism of action.

Propiedades

IUPAC Name |

4-chloro-1,2-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDDGDIIBURINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001277539 | |

| Record name | 4-Chloro-1,2-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-30-9 | |

| Record name | 4-Chloro-1,2-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,2-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

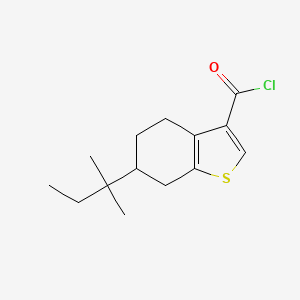

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1454256.png)

![1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid](/img/structure/B1454258.png)

![2-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454276.png)